1-(1-hydroxyethyl)-2H-tetrazole-5-thione
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Overview
Description
1-Hydroxyethyl-5-mercapto-1H-tetrazole is a chemical compound with the molecular formula C3H6N4OS and a molar mass of 146.17 g/mol . It is known for its white to off-white crystalline appearance and has a melting point of 132-138°C . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Hydroxyethyl-5-mercapto-1H-tetrazole involves several synthetic routes. One common method includes the reaction of 5-mercapto-1H-tetrazole with ethylene oxide under controlled conditions . The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is conducted at low temperatures to ensure the stability of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
1-Hydroxyethyl-5-mercapto-1H-tetrazole undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various alkylated derivatives .
Scientific Research Applications
1-Hydroxyethyl-5-mercapto-1H-tetrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Hydroxyethyl-5-mercapto-1H-tetrazole involves its interaction with various molecular targets. The mercapto group (-SH) can form disulfide bonds with cysteine residues in proteins, potentially altering their function . Additionally, the hydroxyl group (-OH) can participate in hydrogen bonding, affecting the compound’s interactions with other molecules . These interactions can influence various biochemical pathways, contributing to the compound’s observed biological activities .
Comparison with Similar Compounds
1-Hydroxyethyl-5-mercapto-1H-tetrazole can be compared with other similar compounds, such as:
5-Mercapto-1H-tetrazole: Lacks the hydroxyethyl group, making it less versatile in certain chemical reactions.
2-Mercaptoethanol: Contains a mercapto and a hydroxyl group but lacks the tetrazole ring, resulting in different chemical properties and applications.
1-Hydroxyethyl-1H-tetrazole:
The presence of both the hydroxyethyl and mercapto groups in 1-Hydroxyethyl-5-mercapto-1H-tetrazole makes it unique and valuable for specific applications .
Properties
Molecular Formula |
C3H6N4OS |
---|---|
Molecular Weight |
146.17 g/mol |
IUPAC Name |
1-(1-hydroxyethyl)-2H-tetrazole-5-thione |
InChI |
InChI=1S/C3H6N4OS/c1-2(8)7-3(9)4-5-6-7/h2,8H,1H3,(H,4,6,9) |
InChI Key |
XOTPCOBRQLBTAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(N1C(=S)N=NN1)O |
Origin of Product |
United States |
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